3-Chloro-2,4,6-trideuteroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,4,6-trideuteroaniline is a deuterated analogue of 3-chloroaniline, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4,6-trideuteroaniline typically involves the deuteration of 3-chloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures, ensuring efficient deuterium incorporation. The purity of the final product is crucial, and thus, extensive purification steps, such as distillation and recrystallization, are employed .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-trideuteroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include substituted anilines with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include various reduced forms of the original compound, such as primary amines.
Scientific Research Applications
3-Chloro-2,4,6-trideuteroaniline is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of aniline derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-2,4,6-trideuteroaniline involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The deuterium atoms can alter the compound’s kinetic isotope effects, providing insights into reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
3-Chloroaniline: The non-deuterated analogue, commonly used in similar applications but lacks the isotopic labeling.
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with different substitution patterns, used in various chemical syntheses.
Deuterated Aniline Derivatives: Other aniline compounds with deuterium labeling, used for similar research purposes.
Uniqueness: 3-Chloro-2,4,6-trideuteroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
3-chloro-2,4,6-trideuterioaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCRKVUWYDDST-NRUYWUNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.